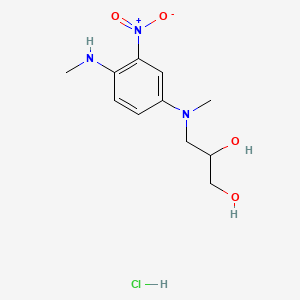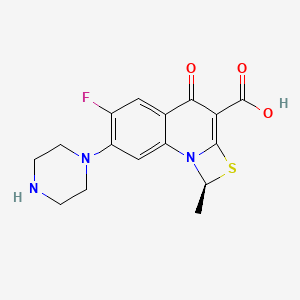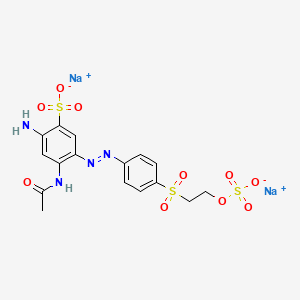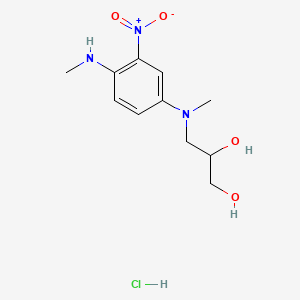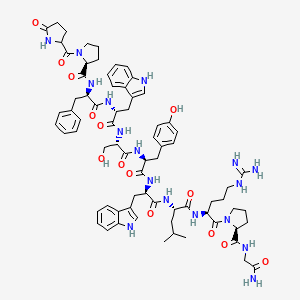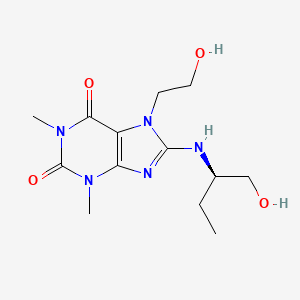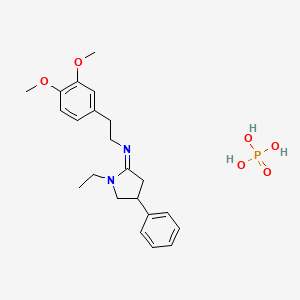
1-Ethyl-4-phenyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dimethoxyphenethylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethoxyphenethylimino Group: This step involves the reaction of the pyrrolidine derivative with a dimethoxyphenethylamine derivative under suitable conditions to form the imino linkage.
Phosphorylation: The final step involves the phosphorylation of the compound to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-phenylpyrrolidine: Lacks the dimethoxyphenethylimino group and phosphate ester.
2-(3’,4’-Dimethoxyphenethylimino)pyrrolidine: Lacks the ethyl and phenyl groups.
1-Ethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine: Lacks the phenyl group.
Uniqueness
1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
94221-71-3 |
|---|---|
Molecular Formula |
C22H31N2O6P |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-phenylpyrrolidin-2-imine;phosphoric acid |
InChI |
InChI=1S/C22H28N2O2.H3O4P/c1-4-24-16-19(18-8-6-5-7-9-18)15-22(24)23-13-12-17-10-11-20(25-2)21(14-17)26-3;1-5(2,3)4/h5-11,14,19H,4,12-13,15-16H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
JYVISGAUAIFEIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
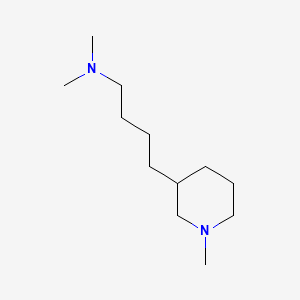

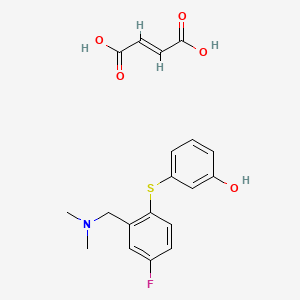
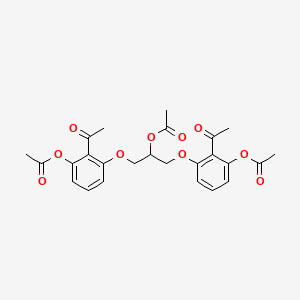
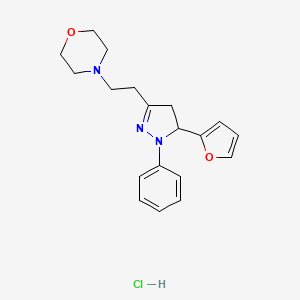
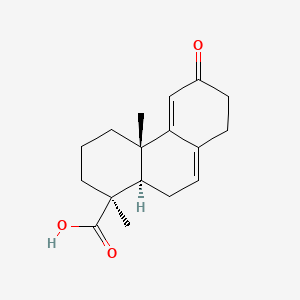
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
